N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Historical Context in Thiazole-Pyridazine Hybrid Development
The rational design of thiazole-pyridazine hybrids traces its origins to the mid-20th century, when heterocyclic chemistry began intersecting with systematic drug discovery. Thiazoles gained prominence due to their prevalence in natural products like vitamin B1 and peptide alkaloids, while pyridazines emerged as versatile scaffolds for modulating enzymatic activity. Early efforts focused on simple conjugates, but the advent of Hantzsch-thiazole synthesis and cyclocondensation techniques enabled complex hybrids. For instance, the synthesis of pyridazino[4,3-e]thiadiazines in the 2010s demonstrated the feasibility of integrating nitrogen-rich heterocycles. The target compound builds upon these foundations, incorporating a 4-methoxyphenyl-thiazole moiety—a motif linked to PARP1 inhibition in anticancer agents—and a pyridazine ring optimized for DNA interaction. The strategic inclusion of a 4-fluorobenzyl acetamide group reflects lessons from fluorinated analogs, which enhance blood-brain barrier penetration and metabolic stability.
Academic Significance in Medicinal Chemistry
This compound’s academic value lies in its capacity to address two critical challenges in drug development: target selectivity and resistance mitigation. The thiazole ring’s sulfur atom facilitates interactions with metalloenzymes, while the pyridazine component’s electron-deficient π-system enables intercalation with nucleic acids. Molecular modeling of analogous structures suggests that the sulfanyl bridge between thiazole and pyridazine may stabilize binding to DNA repair proteins like PARP1, aligning with findings that preincubation with PARP inhibitors reduces cytotoxicity in related hybrids. Furthermore, the 4-methoxyphenyl substituent on the thiazole ring introduces steric bulk and electron-donating effects, potentially modulating interactions with hydrophobic enzyme pockets. Such multi-target engagement is emblematic of the “polypharmacology” paradigm, where hybrids disrupt redundant cancer pathways simultaneously.
Classification and Taxonomy within Heterocyclic Research
Classifying this compound requires dissecting its tripartite structure:
- Thiazole Core : A 1,3-thiazole derivative substituted at C-2 with a 4-methoxyphenyl group and at C-4 with a methyl group. This substitution pattern mirrors bioactive thiazoles in clinical trials, which often feature aryl groups at C-2 to enhance π-π stacking with target proteins.
- Pyridazine Moiety : A six-membered diazine ring linked to the thiazole via a sulfanyl (-S-) group at position C-3. Pyridazines are classified as “electron-deficient” heterocycles due to their two adjacent nitrogen atoms, making them prone to nucleophilic attack—a property exploited in pro-drug designs.
- Acetamide Side Chain : The N-[(4-fluorophenyl)methyl]acetamide group extends from the pyridazine’s sulfanyl bridge, introducing a fluorinated aromatic system. Fluorine’s electronegativity and small atomic radius optimize pharmacokinetic properties, as seen in FDA-approved fluorinated drugs.
Within hierarchical taxonomies, this compound belongs to the “thiazole-linked pyridazine sulfonamides,” a subclass noted for balancing lipophilicity and aqueous solubility. Its structural complexity places it among third-generation hybrids, which integrate three or more pharmacophores to overcome multi-drug resistance.
Contemporary Research Objectives and Academic Scope
Current investigations prioritize three objectives:
- Mechanistic Elucidation : Preliminary data from analogous thiazole-pyridazine hybrids suggest dual mechanisms: PARP1 inhibition and DNA intercalation. Researchers are employing fluorescence-based assays to quantify this compound’s DNA-binding affinity and Western blotting to assess PARP1 cleavage in cancer models.
- Synthetic Optimization : While Hantzsch-thiazole synthesis remains the gold standard for thiazole formation, recent protocols explore microwave-assisted cyclocondensation to reduce reaction times from hours to minutes. A 2024 review highlights PEG-400 as a green solvent for thiazole-pyrazoline hybrids, a method adaptable to this compound’s pyridazine component.
- Broad-Spectrum Screening : Beyond anticancer activity, the acetamide group’s resemblance to neuraminidase inhibitors warrants testing against viral targets. Collaborative efforts are profiling the compound against panels of bacterial and fungal strains, capitalizing on thiazole’s historic role in antimicrobials.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S2/c1-15-23(33-24(27-15)17-5-9-19(31-2)10-6-17)20-11-12-22(29-28-20)32-14-21(30)26-13-16-3-7-18(25)8-4-16/h3-12H,13-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWKPHOEHLLKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with 4-methyl-2-aminothiazole under reflux conditions.
Synthesis of the pyridazine ring: The thiazole derivative is then reacted with 3-chloropyridazine in the presence of a base such as potassium carbonate.
Coupling reaction: The resulting compound is coupled with 4-fluorobenzyl chloride in the presence of a suitable catalyst like palladium on carbon.
Final acetamide formation: The intermediate product is then reacted with acetic
Biological Activity
The compound N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, a pyridazine ring, and a fluorophenyl group, which are known to contribute to its biological activity. The presence of electron-withdrawing groups like fluorine may enhance its pharmacological properties.
Molecular Formula
- Formula : C22H24F N4O2S
- Molecular Weight : 424.51 g/mol
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines.
Case Study: Thiazole Derivatives
A study by Evren et al. (2019) highlighted the anticancer activity of thiazole-linked compounds against NIH/3T3 and A549 cell lines. The compound demonstrated an IC50 value indicating strong selectivity against both cell lines, suggesting that similar mechanisms might be at play for this compound .
Anticonvulsant Activity
The thiazole moiety has been linked to anticonvulsant effects in various compounds. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole structure can enhance anticonvulsant activity.
Research Findings
In a comparative study on thiazole derivatives, certain compounds exhibited effective protection in seizure models with median effective doses ranging from 18.4 mg/kg to 88.23 mg/kg . This suggests that the target compound may also possess similar anticonvulsant properties.
Cytotoxic Activity
The compound's potential cytotoxic effects have been evaluated against different cancer cell lines. The presence of the methoxy group on the phenyl ring is noted to enhance cytotoxicity.
Table: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| N-[(4-fluorophenyl)methyl]-2-{...} | Various | TBD |
The mechanisms through which N-[(4-fluorophenyl)methyl]-2-{...} exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with specific protein targets and pathways involved in cell proliferation and apoptosis plays a crucial role.
Molecular Dynamics Simulations
Molecular dynamics simulations have indicated that compounds similar to N-[(4-fluorophenyl)methyl]-2-{...} interact with proteins primarily through hydrophobic contacts, which may lead to alterations in protein function and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
- Thiazole vs. Triazole Cores : The target compound’s thiazole-pyridazine system (cf. triazole derivatives in ) may enhance π-π stacking interactions in hydrophobic binding pockets, whereas triazoles (e.g., ) improve metabolic stability via reduced oxidative susceptibility .
- In contrast, analogs with pyridinyl () or thiophene () substituents prioritize solubility or heteroaromatic stacking .
- Fluorinated Motifs : The 4-fluorophenyl group is a conserved feature across analogs (e.g., ), leveraging fluorine’s electronegativity for improved membrane permeability and target affinity .
Pharmacological Considerations
- Anti-exudative activity in triazole-thiophene analogs () highlights the role of sulfur-containing bridges in modulating inflammatory pathways .
Q & A
Q. What are the critical steps for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including thiazole ring formation, pyridazine coupling, and sulfanyl-acetamide functionalization. Key steps include:
- Thiazole synthesis : Cyclization of thiourea derivatives with α-haloketones under reflux conditions (ethanol, 80°C) .
- Pyridazine coupling : Suzuki-Miyaura cross-coupling to attach the 4-methoxyphenyl group, requiring palladium catalysts and controlled inert atmospheres .
- Sulfanyl-acetamide linkage : Thiol-disulfide exchange reactions with mercaptoacetamide derivatives, optimized at pH 7–8 to prevent thiol oxidation . Critical parameters: Temperature control (±2°C), solvent polarity (DMF/water mixtures), and reaction time (monitored via TLC/HPLC) .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : H and C NMR confirm aromatic proton environments and heterocyclic connectivity (e.g., thiazole C-2 and pyridazine C-6 shifts) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z 523.1245) .
- Elemental analysis : Ensures stoichiometric consistency (C, H, N, S within ±0.3% of theoretical values) .
- X-ray crystallography (if crystalline): Resolves bond lengths/angles, confirming spatial orientation of the fluorophenyl and methoxyphenyl groups .
Q. How does pH influence the compound’s stability in aqueous solutions?
Stability studies show:
- Acidic conditions (pH < 4) : Hydrolysis of the acetamide group occurs, forming carboxylic acid byproducts.
- Alkaline conditions (pH > 9) : Degradation of the sulfanyl bridge via nucleophilic substitution, releasing pyridazine-thiol intermediates . Methodological recommendation : Use buffered solutions (pH 6–7) for in vitro assays and store lyophilized samples at -20°C to minimize decomposition .
Advanced Research Questions
Q. How can researchers identify the compound’s primary biological targets?
- Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries to quantify binding affinities (KD values) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions (e.g., ATP-binding pockets) .
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes in target proteins upon binding .
Q. How to resolve contradictions in reported biological activities (e.g., IC50 variability)?
Discrepancies may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays alter IC50 values. Standardize using 1 mM ATP in Tris-HCl buffer (pH 7.4) .
- Cell line heterogeneity : Validate target expression via Western blotting before activity screening .
- Compound purity : Confirm >95% purity via HPLC before biological testing to exclude confounding by synthetic intermediates .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO) to enhance electrophilic reactivity .
- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole to improve metabolic stability while retaining target affinity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to prioritize modifications at the sulfanyl-acetamide linker .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Metabolic stability : Conduct liver microsomal assays (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
- Solubility limitations : Use PEG-400/water co-solvents in animal studies to enhance bioavailability .
- Plasma protein binding : Measure via equilibrium dialysis; >90% binding may reduce free compound availability .
Q. Which computational methods predict off-target interactions?
- Molecular docking : Screen against the PDB database (e.g., hERG channel) to assess cardiotoxicity risks .
- Machine learning models : Apply DeepChem or Schrödinger’s Phase to predict ADMET profiles .
- Molecular dynamics simulations : Simulate binding to lipid bilayers to evaluate membrane permeability (GROMACS, 100 ns trajectories) .
Q. How to analyze metabolic pathways in preclinical models?
- LC-MS/MS metabolite profiling : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations .
- Stable isotope labeling : Use C-labeled acetamide groups to trace metabolic fate in vivo .
- CYP inhibition assays : Assess isoform-specific inhibition (e.g., CYP2D6) to predict drug-drug interaction risks .
Q. What experimental designs evaluate synergistic effects with other therapeutics?
- Combination index (CI) assays : Use Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines (e.g., MCF-7) .
- Isobologram analysis : Plot dose-response curves for single agents vs. combinations to identify additive/synergistic regions .
- Transcriptomic profiling : RNA-seq to detect pathway crosstalk (e.g., apoptosis/autophagy) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
